Chlorotricarbonyl(2,2'-bipyridine)rhenium(I)
Overview
Description
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is an organometallic compound with the molecular formula C₁₃H₈ClN₂O₃Re. It is known for its yellow solid appearance and is widely used in various fields such as industrial chemistry, pharmaceuticals, and LED manufacturing . This compound is part of the AE Organometallics™ series and is recognized for its utility as a reagent, catalyst, and precursor material .
Preparation Methods
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) can be synthesized through the reaction of 2,2’-bipyridine with rhenium pentacarbonyl chloride . The reaction typically involves refluxing the reactants in an appropriate solvent under controlled conditions to yield the desired product. Industrial production methods may involve scaling up this synthetic route while ensuring purity and yield optimization .
Chemical Reactions Analysis
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: It can undergo ligand substitution reactions where the carbonyl or bipyridine ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) exerts its effects involves coordination to specific molecular targets. The compound can interact with various biomolecules through its bipyridine and carbonyl ligands, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is known to affect cellular processes by modulating the activity of specific enzymes and proteins .
Comparison with Similar Compounds
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) can be compared with other similar compounds such as:
- Tetrabutylammonium Octachlorodirhenate(III)
- Tetrabutylammonium Tetrachlorooxorhenate(V)
- Chloro(1,3-bis(adamantyl)imidazol-2-ylidene)gold(I)
These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity. Chlorotricarbonyl(2,2’-bipyridine)rhenium(I) is unique due to its specific combination of ligands and its versatility in various applications .
Properties
IUPAC Name |
chlororhenium;formaldehyde;2-pyridin-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.3CH2O.ClH.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-2;;/h1-8H;3*1H2;1H;/q;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGBLVGCYSIJW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Re] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN2O3Re | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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